N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide
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Overview
Description
N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide is a synthetic organic compound characterized by its complex molecular structure This compound features a biphenyl core with a methoxy group at the 2’ position, a but-2-ynamide moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the biphenyl compound using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the But-2-ynamide Moiety: The but-2-ynamide moiety is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Incorporation of the Isopropyl Group: The isopropyl group is introduced via alkylation, typically using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbon-carbon triple bond in the but-2-ynamide moiety, converting it to a double or single bond.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alkenes or alkanes from the but-2-ynamide moiety.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate binding to hydrophobic pockets, while the methoxy and but-2-ynamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-({2’-hydroxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(methyl)but-2-ynamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-({2’-methoxy-[1,1’-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy group can influence its reactivity and binding interactions, while the but-2-ynamide moiety provides a site for further chemical modifications.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)phenyl]methyl]-N-propan-2-ylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-5-8-21(23)22(16(2)3)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-4/h6-7,9-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLRPBUJBFJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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